molecular formula C11H14O B1583293 3-Methyl-4-phenylbutan-2-one CAS No. 2550-27-8

3-Methyl-4-phenylbutan-2-one

Cat. No. B1583293
CAS RN: 2550-27-8
M. Wt: 162.23 g/mol
InChI Key: YEHRTTZJTORGJL-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylbutan-2-one is a chemical compound with the CAS Number: 2550-27-8 . It has a molecular weight of 162.23 and its linear formula is C11H14O . It appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylbutan-2-one can be represented by the formula C11H14O . The IUPAC Standard InChIKey for this compound is BQJFBHBDOAIIGS-CMDGGOBGSA-N .


Physical And Chemical Properties Analysis

3-Methyl-4-phenylbutan-2-one has a density of 1.0±0.1 g/cm3 . Its boiling point is 236.0±9.0 °C at 760 mmHg . The flash point of this compound is 96.2±7.3 °C .

Scientific Research Applications

Fragrance Material Review

3-Methyl-4-phenylbutan-2-one, under the name 3-methyl-1-phenylbutan-2-ol, is used as a fragrance ingredient. It is a member of the Aryl Alkyl Alcohols, a class of fragrance ingredients with diverse structures. These compounds typically contain an alcohol group bonded to an aryl group, which may be a substituted or unsubstituted benzene ring. Toxicological and dermatological reviews have been conducted, focusing on its physical properties and mucous membrane irritation data (Scognamiglio, Jones, Letizia, & Api, 2012).

Photolysis and Stereochemistry

In studies of the stereochemistry of diastereoisomeric compounds, 3-Methyl-4-phenylbutan-2-one has been a subject of interest. The steric interaction between its molecular constituents determines the stereochemistry of cyclization in photolysis processes (Coxon & Hii, 1977).

Structural Studies

X-ray structures and computational studies of several cathinones, including derivatives of 3-Methyl-4-phenylbutan-2-one, have been conducted. These studies involved spectroscopic analysis and single crystal X-ray diffraction methods (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of Fragrance Compounds

An efficient and highly enantioselective synthesis method for 3-hydroxy-4-phenylbutan-2-one, a variant of 3-Methyl-4-phenylbutan-2-one, has been developed. This method involves asymmetric epoxidation and hydrogenolysis of α,β-epoxyketone (Liang, Sun, Tian, Wang, & Sun, 2013).

Gas Chromatographic/Mass Spectrometric Assay

3-Methyl-4-phenylbutan-2-one and its derivatives have been used in stereospecific gas chromatographic/mass spectrometric assays. These studies focus on understanding the metabolic and stereochemical aspects of certain drugs (Changchit, Gal, & Zirrolli, 1991).

Vibrational Circular Dichroism Studies

Studies on vibrational circular dichroism have been conducted on 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, a related compound. These studies are crucial for understanding molecular motions and stereochemistry in chiral systems (Xia, Koenis, Collados, Ortiz, Harutyunyan, Visscher, Buma, & Nicu, 2018).

Intramolecular Hydrogen Bonds Study

The role of intramolecular hydrogen bonds in β-diketones, related to 3-Methyl-4-phenylbutan-2-one, has been a subject of research. This includes studying the protonation of keto and enol forms of these compounds (Clark, Emsley, & Hibbert, 1989).

Microwave-Assisted Ketone Rearrangement

The microwave-assisted rearrangement of ketones related to 3-Methyl-4-phenylbutan-2-one offers an efficient approach to synthesizing certain organic compounds (Gopalakrishnan, Kasinath, & Singh, 2002).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 3-Methyl-4-phenylbutan-2-one .

properties

IUPAC Name

3-methyl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHRTTZJTORGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883863
Record name 2-Butanone, 3-methyl-4-phenyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylbutan-2-one

CAS RN

2550-27-8
Record name 3-Methyl-4-phenyl-2-butanone
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Record name 2-Butanone, 3-methyl-4-phenyl-
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Record name 2-Butanone, 3-methyl-4-phenyl-
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Record name 2-Butanone, 3-methyl-4-phenyl-
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Record name 3-methyl-4-phenylbutan-2-one
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Synthesis routes and methods

Procedure details

1.4 M Methyl lithium (34.8 mL, 48.72 mmol) was added over 70 min to a stirring 0° C. solution of α-methylhydrocinnamic acid (4.0019 g, 24.36 mmol) in dry Et2O (122 mL, 0.2 M): The ice bath was removed, and the reaction was allowed to stir at room temperature for 2 additional hours. The reaction was the poured into rapidly stirring ice water containing aq. HCl. The organic layer was removed, washed with NaHCO3 and brine, then dried with Na2SO4, filtered, concentrated, and purified by silica gel chromatography (Combiflash column, 95:5 Hexanes:EtOAc) to achieve pure 59 (2.3038 g, 58.3%): 1H (CDCl3, 400 MHz): δ 7.28 (2H, t, J=7.3 Hz), 7.20 (1H, t, J=7.3 Hz), 7.16 (2H, d, J=7.3 Hz), 3.00 (1H, dd, J=13.7, 6.8 Hz), 2.83 (1H, app sex, 7.0 Hz), 2.56 (1H, dd, J=13.7, 7.8 Hz), 2.08 (3H, s), 1.09 (3H, d, J=6.8 Hz) ppm. 13C (CDCl3, 100 MHz): δ 211.99, 139.53, 128.79, 128.28, 126.10, 48.65, 38.75, 28.74, 16.10 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 28.74, 16.10; CH2 carbons: 38.75; CH carbons: 128.79, 128.28, 126.10, 48.65 ppm. HPLC: 10.229 min. (Note: SM has HPLC retention time of 9.225 min.)
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
4.0019 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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